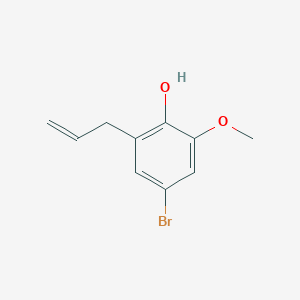![molecular formula C7H4BrClN4O B8613204 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide](/img/structure/B8613204.png)
2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by halogenation and carboxamide formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It is used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives
Comparison: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide is unique due to its specific halogenation pattern and carboxamide functional group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrClN4O |
|---|---|
Peso molecular |
275.49 g/mol |
Nombre IUPAC |
2-bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide |
InChI |
InChI=1S/C7H4BrClN4O/c8-4-2-13-7(12-4)5(9)3(1-11-13)6(10)14/h1-2H,(H2,10,14) |
Clave InChI |
CMZWRHLKDIIFOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2N1N=CC(=C2Cl)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-(4-BROMOPHENYL)PROPAN-2-YLIDENE]HYDROXYLAMINE](/img/structure/B8613127.png)








![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)
![(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8613185.png)
![7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8613187.png)
![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)
![4-(Dimethylamino)-3-[3-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8613209.png)
